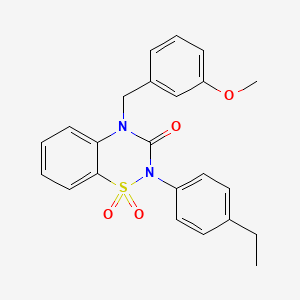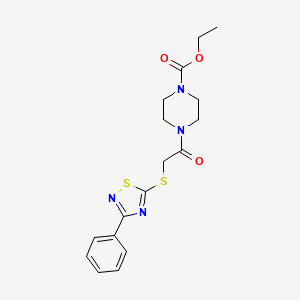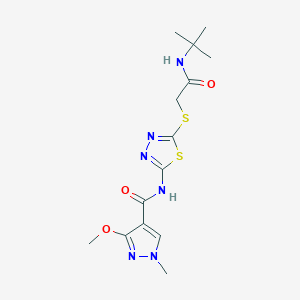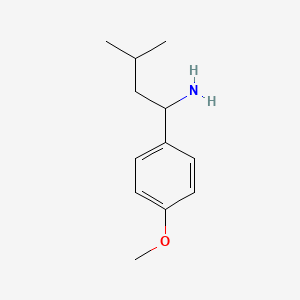
1-(4-Methoxyphenyl)-3-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-methylbutan-1-amine, also known as 4-Methyl-Ethcathinone (4-MEC), is a synthetic cathinone that belongs to the amphetamine class of compounds. It is a psychoactive stimulant that has gained popularity in the recreational drug market. However,
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
1-(4-Methoxyphenyl)-3-methylbutan-1-amine is a promising scaffold for drug development. Researchers explore its potential as a lead compound for designing novel pharmaceuticals. Its structural features, including the methoxyphenyl group and the α-methyl substitution, contribute to its bioactivity. By modifying its side chains or incorporating it into larger molecules, scientists aim to create new drugs with improved efficacy and reduced side effects .
Neuropharmacology
The compound’s phenethylamine backbone suggests interactions with neurotransmitter receptors. Researchers investigate its affinity for serotonin (5-HT) receptors, dopamine receptors, and other targets in the central nervous system. Understanding its binding profile can guide drug design for conditions like depression, anxiety, and neurodegenerative diseases .
Organic Synthesis
1-(4-Methoxyphenyl)-3-methylbutan-1-amine serves as a building block in organic synthesis. Chemists utilize it to construct more complex molecules. For instance, it can participate in reductive amination reactions or undergo further functionalization to create diverse derivatives. Its straightforward synthesis and stability make it valuable in synthetic chemistry .
Agrochemicals
The compound’s structural motifs may contribute to herbicidal or pesticidal activity. Researchers explore its potential as an agrochemical agent to protect crops from pests, weeds, or diseases. By optimizing its structure, they aim to develop environmentally friendly solutions for agriculture .
Material Science
Functionalized amines play a role in material science. Scientists investigate the use of 1-(4-Methoxyphenyl)-3-methylbutan-1-amine as a ligand in coordination chemistry or as a precursor for polymer synthesis. Its unique properties may enhance material properties, such as solubility, stability, or optical behavior .
Analytical Chemistry
Researchers employ 1-(4-Methoxyphenyl)-3-methylbutan-1-amine as a reference standard or internal standard in analytical methods. Its well-defined structure allows accurate quantification in various analytical techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-methylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,8,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHDLXLCSWJABP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

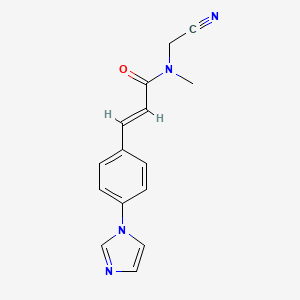
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2392019.png)
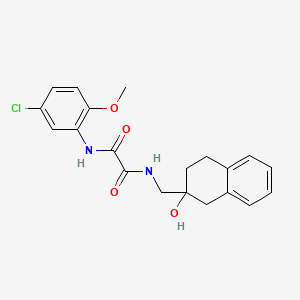
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2392025.png)

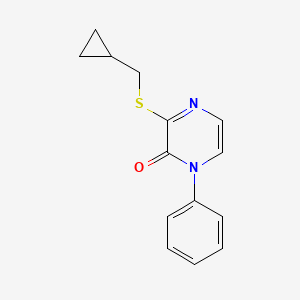
![2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2392030.png)
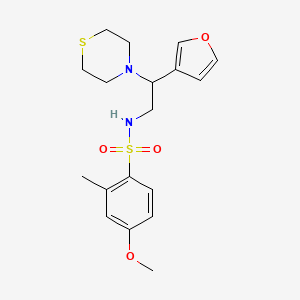

![2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2392033.png)
